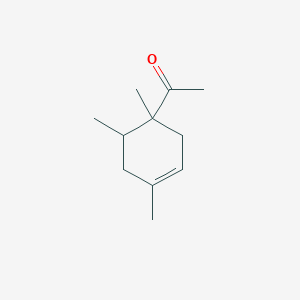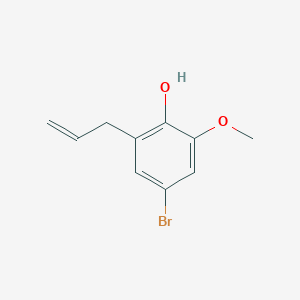
3-bromo-2-chloro-5-nitrobenzoic acid
Overview
Description
3-bromo-2-chloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrClNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, bromine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method is the nitration of 2-Chloro-3-bromobenzoic acid, which introduces the nitro group at the desired position. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling: Boronic acids or esters with a palladium catalyst under mild conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing chlorine or bromine.
Reduction: 2-Chloro-3-bromo-5-aminobenzoic acid.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
3-bromo-2-chloro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5-nitrobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
- 2-Bromo-3-nitrobenzoic acid
Uniqueness
3-bromo-2-chloro-5-nitrobenzoic acid is unique due to the presence of both chlorine and bromine atoms on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C7H3BrClNO4 |
|---|---|
Molecular Weight |
280.46 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrClNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |
InChI Key |
JDWUWBNOBILIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide,4-amino-n-(butylsulfonyl)-3-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B8613126.png)
![(E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE](/img/structure/B8613127.png)








